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Compound Name: 2,5-Diiodopyridine

Cat. No.: B048462

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodopyridine is a halogenated heterocyclic compound that serves as a versatile building
block in organic synthesis. Its two iodine substituents provide reactive sites for a variety of
cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules
with potential applications in medicinal chemistry and materials science. This technical guide
provides a comprehensive overview of the physical and chemical properties, synthetic
methodologies, and key applications of 2,5-diiodopyridine.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,5-diiodopyridine are summarized in
the table below. These properties are crucial for its handling, storage, and application in
chemical reactions.
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Property Value Reference
Molecular Formula CsHslz2N [1112]
Molecular Weight 330.89 g/mol [1][2]
Appearance Light brown to brown solid [31[4]
Melting Point 152-155 °C (lit.) [1114]
Boiling Point (Predicted) 306.1 +22.0 °C [31[4]
Density (Predicted) 2.609 + 0.06 g/cm3 [3114]

Insoluble in water.[3][4]

Generally soluble in organic

Solubility ]

solvents like DMSO, DMF,

chloroform, and methanol.
pKa (Predicted) -0.18 £0.10 [3114]
CAS Number 116195-81-4 [1][2]

Spectroscopic Data

Precise experimental spectroscopic data for 2,5-diiodopyridine is not readily available in the
public domain. However, data for the closely related compound, 2,5-dibromopyridine, can
provide a useful reference for the expected spectral characteristics.

Note: The following data is for 2,5-dibromopyridine and should be used as an estimation for
2,5-diiodopyridine. The presence of iodine instead of bromine will influence the chemical
shifts and fragmentation patterns.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a di-
substituted pyridine ring is expected to show three signals in the aromatic region (typically &
7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the positions
of the substituents.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show
distinct signals for each of the five carbon atoms in the pyridine ring. The carbons attached to
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the iodine atoms are expected to be significantly shifted. The predicted chemical shift ranges
for different types of carbon atoms can be a useful guide.[5][6][7][8][9]

e FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit
characteristic peaks for the C-H stretching of the aromatic ring (around 3000-3100 cm™1),
C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm~* region), and
C-I stretching vibrations (typically below 600 cm~1).[10][11][12][13][14]

e Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+)
corresponding to the molecular weight of the compound. The isotopic pattern of iodine (3271 is
the only stable isotope) will result in a distinct M+1 peak. Fragmentation patterns will involve
the loss of iodine atoms and cleavage of the pyridine ring.

Synthesis of 2,5-Diiodopyridine

A common and effective method for the synthesis of 2,5-diiodopyridine is through a
Sandmeyer-type reaction starting from 2,5-diaminopyridine. While a specific detailed protocol
for the diiodo derivative is not widely published, a general procedure can be adapted from the
synthesis of the analogous 2,5-dibromopyridine.[4][15]

Experimental Protocol: Synthesis via Sandmeyer
Reaction

Disclaimer: This is a generalized protocol and should be adapted and optimized with
appropriate safety precautions in a laboratory setting.

Materials:

e 2,5-Diaminopyridine

Hydroiodic acid (HI)

Sodium nitrite (NaNO32)

Potassium iodide (KI)

e Ice

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.youtube.com/watch?v=y3IyHEVNi_Q
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.researchgate.net/figure/FTIR-a-and-pyridine-FTIR-b-spectra-of-samples_fig1_257613621
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/12%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://www.researchgate.net/figure/FT-IR-spectra-of-a-2-5-dihydroxy-P-benzoquinone-and-its-complexes-with-b_fig1_258376483
https://www.researchgate.net/figure/The-wavenumber-of-FTIR-spectrum-of-pyridine-interactions-in-the-sample_tbl3_338014244
https://www.researchgate.net/figure/FTIR-spectrum-for-Pyridine_tbl1_287800745
https://www.benchchem.com/product/b048462?utm_src=pdf-body
https://www.benchchem.com/product/b048462?utm_src=pdf-body
https://patents.google.com/patent/CN110759858A/en
https://patents.google.com/patent/CN105061301A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sodium hydroxide (NaOH) solution

¢ Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

o Diazotization:

o Dissolve 2,5-diaminopyridine in a cooled (0-5 °C) aqueous solution of hydroiodic acid in a
reaction vessel.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction
mixture while maintaining the temperature between 0-5 °C with vigorous stirring. The
formation of the bis(diazonium) salt is indicated by a change in the color of the solution.

o Continue stirring for an additional 15-30 minutes at this temperature to ensure complete
diazotization.

« lodination (Sandmeyer Reaction):
o In a separate vessel, prepare a solution of potassium iodide in water.

o Slowly add the freshly prepared bis(diazonium) salt solution to the potassium iodide
solution. Effervescence (release of nitrogen gas) should be observed.

o Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60
°C) to ensure complete decomposition of the diazonium salt and formation of the diiodo-
product.

e Work-up and Purification:
o Cool the reaction mixture to room temperature.

o Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is
neutral or slightly basic.
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o Extract the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl
acetate) multiple times.

o Combine the organic extracts and wash with a saturated sodium thiosulfate solution to
remove any residual iodine, followed by a brine wash.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter off the drying agent and remove the solvent under reduced pressure to obtain the
crude 2,5-diiodopyridine.

o The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
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Workflow for the Synthesis of 2,5-Diiodopyridine
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Caption: A generalized workflow for the synthesis of 2,5-diiodopyridine.
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Chemical Reactivity and Applications

The primary utility of 2,5-diiodopyridine in organic synthesis stems from the reactivity of its
two carbon-iodine bonds. These bonds can readily participate in a variety of palladium-
catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig
amination reactions. This allows for the selective introduction of various substituents at the 2-
and 5-positions of the pyridine ring.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds.
[16] 2,5-Diiodopyridine is an excellent substrate for Suzuki coupling reactions with a wide
range of boronic acids or their esters, enabling the synthesis of 2,5-disubstituted pyridines.

Disclaimer: This is a representative protocol and may require optimization for specific
substrates.

Materials:

2,5-Diiodopyridine

Aryl- or heteroaryl-boronic acid (or boronic ester)

Palladium catalyst (e.g., Pd(PPhs)a, Pd(OAC)2, or PdClz2(dppf))

Base (e.g., K2COs, Cs2C0s3, or K3POa4)

Solvent (e.g., dioxane, toluene, or DMF, often with water)

Inert atmosphere (Nitrogen or Argon)
Procedure:
e Reaction Setup:

o To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) under an inert
atmosphere, add 2,5-diiodopyridine (1.0 equiv), the boronic acid or ester (1.1 to 2.2
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equiv, depending on whether mono- or di-substitution is desired), the palladium catalyst
(typically 1-5 mol%), and the base (2-3 equiv).

o Add the degassed solvent system to the vessel.

e Reaction:

o Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous
stirring.

o Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up and Purification:
o Once the reaction is complete, cool the mixture to room temperature.

o If a biphasic solvent system was used, separate the layers. If not, dilute the mixture with
an organic solvent and wash with water and brine.

o Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa).
o Filter and concentrate the solution under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel or by
recrystallization to afford the desired 2,5-disubstituted pyridine.
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Catalytic Cycle of the Suzuki Coupling Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Drug Development

While 2,5-diiodopyridine itself is not known to possess significant biological activity, it is a
crucial intermediate in the synthesis of a wide array of biologically active molecules. The 2,5-
disubstituted pyridine scaffold is a common motif in many pharmaceutical compounds. By
utilizing 2,5-diiodopyridine as a starting material, medicinal chemists can efficiently generate
libraries of compounds for drug discovery programs targeting various diseases. The ability to
introduce diverse functional groups at the 2- and 5-positions allows for the fine-tuning of a
molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic
profile.

Conclusion
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2,5-Diiodopyridine is a valuable and versatile building block in organic synthesis. Its well-
defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions,
make it an important tool for the construction of complex molecular architectures. While its
direct biological applications are limited, its role as a key intermediate in the synthesis of
pharmaceutically relevant compounds underscores its significance in the field of drug discovery
and development. Further research into novel synthetic routes and applications of 2,5-
diiodopyridine is likely to continue to expand its utility in both academic and industrial
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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